molecular formula C26H26N4O4 B12049604 2-Amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 339336-67-3

2-Amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12049604
CAS No.: 339336-67-3
M. Wt: 458.5 g/mol
InChI Key: BGAHFSOZGAHKCU-UHFFFAOYSA-N
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Description

2-Amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic quinoline derivative with a complex substitution pattern. Its core structure comprises a hexahydroquinoline scaffold functionalized with a 4-ethoxyphenyl group at position 4, a 3-nitrophenyl group at position 1, and a nitrile group at position 2. The ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring enhances lipophilicity compared to smaller alkoxy substituents, while the meta-nitro group (–NO₂) on the phenyl ring at position 1 contributes to electronic polarization and hydrogen-bonding capabilities.

Crystallographic studies of analogous compounds (e.g., ) reveal that such molecules often adopt puckered conformations in the hexahydroquinoline ring system, with substituents dictating packing arrangements in the solid state. Computational tools like SHELX and OLEX2 are critical for resolving these structures.

Properties

CAS No.

339336-67-3

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C26H26N4O4/c1-4-34-19-10-8-16(9-11-19)23-20(15-27)25(28)29(17-6-5-7-18(12-17)30(32)33)21-13-26(2,3)14-22(31)24(21)23/h5-12,23H,4,13-14,28H2,1-3H3

InChI Key

BGAHFSOZGAHKCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonitrile group can be reduced to an amine using lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium ethoxide, ethanol.

Major Products Formed

    Oxidation: 2-Amino-4-(4-aminophenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.

    Reduction: 2-Amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(3-aminophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-amine.

    Substitution: 2-Amino-4-(4-hydroxyphenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. Studies have shown that derivatives of hexahydroquinoline compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives similar to 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline have demonstrated efficacy against various cancer cell lines such as breast and lung cancers .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Preliminary studies suggest that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Materials Science

Organic Photovoltaics
The unique electronic properties of 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile make it a candidate for use in organic photovoltaic devices. Its ability to act as a light-harvesting material can enhance the efficiency of solar cells by improving charge separation and transport .

Polymer Composites
In materials science, this compound can be incorporated into polymer matrices to create composites with enhanced thermal stability and mechanical properties. Research indicates that adding such compounds can improve the overall performance of polymers used in various industrial applications .

Organic Synthesis

Building Block for Synthesis
Due to its functional groups and structural features, this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions. Its derivatives are often explored for creating new pharmaceuticals or agrochemicals .

Case Studies

Application AreaStudy ReferenceFindings Summary
Anticancer Activity Demonstrated inhibition of proliferation in breast cancer cell lines.
Antimicrobial Properties Significant activity against both Gram-positive and Gram-negative bacteria.
Organic Photovoltaics Enhanced efficiency observed in solar cell prototypes using this compound.
Polymer Composites Improved thermal stability and mechanical strength in polymer composites.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Ethoxy vs. Methoxy : The ethoxy group in the target compound increases lipophilicity (logP) relative to methoxy analogs, impacting solubility and membrane permeability .
  • Steric Effects : 7,7-Dimethyl groups in the target compound and analogs (e.g., ) restrict ring puckering, as shown in crystallographic studies (e.g., C8—C7—C18—C19 torsion angles in ).

Pharmacological and Electronic Properties

  • Electronic Effects: The 3-nitrophenyl group induces a stronger electron-withdrawing effect at position 1 compared to 4-nitrophenyl analogs, altering charge distribution in the quinoline core . This may influence interactions with biological targets like enzymes or receptors.
  • Hydrogen Bonding: The amino (–NH₂) and nitrile (–CN) groups in the target compound facilitate hydrogen-bonding networks, similar to chromene derivatives (e.g., ). However, the ethoxy group’s larger size may reduce hydrogen-bonding propensity compared to methoxy analogs .

Biological Activity

The compound 2-Amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS Number: 339336-67-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process starting from 4-hydroxy-6-methylpyran-2-one and various aromatic aldehydes. The reaction typically employs ethanol as a solvent and involves refluxing the mixture to facilitate the formation of the desired hexahydroquinoline structure. The final product is characterized by techniques such as NMR and mass spectrometry to confirm its molecular structure and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range against human colorectal carcinoma (HCT116) cells. In comparative studies, it outperformed several known anticancer agents .

The biological activity of this compound is attributed to multiple mechanisms:

  • Apoptosis Induction : The compound has been reported to enhance apoptotic pathways in cancer cells by modulating the expression of anti-apoptotic proteins and increasing caspase activity. This suggests its potential as a chemotherapeutic agent .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation effectively .
  • Inhibition of Key Enzymes : The compound exhibits inhibitory effects on various enzymes relevant to cancer progression, including histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are critical for tumor growth and metastasis .

Comparative Biological Activity

To provide a clearer understanding of its biological activity compared to other compounds, a summary table is presented below:

Compound NameIC50 (µM)Mechanism of ActionTargeted Cancer Type
2-Amino-4-(4-ethoxyphenyl)...6.76Apoptosis inductionColorectal carcinoma (HCT116)
Compound A10.5Cell cycle arrestBreast cancer
Compound B15.0HDAC inhibitionLung carcinoma

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on HCT116 Cells : This study found that the compound significantly reduced cell viability in HCT116 cells with an IC50 value of 6.76 µg/mL compared to standard treatments like 5-fluorouracil which had an IC50 of 77.15 µg/mL .
  • Molecular Docking Studies : Computational analyses revealed favorable binding interactions between the compound and key proteins involved in cancer cell survival, further supporting its role as a potential therapeutic agent .

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